molecular formula C6H10N2O B11714719 3-Hydroxy-1-propyl-1H-pyrazole

3-Hydroxy-1-propyl-1H-pyrazole

Cat. No.: B11714719
M. Wt: 126.16 g/mol
InChI Key: RERVBTFJKXKUPC-UHFFFAOYSA-N
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Description

3-Hydroxy-1-propyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of a hydroxyl group at the third position and a propyl group at the first position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-1-propyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclization of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction of 1-propylhydrazine with 3-hydroxy-2-butanone under acidic conditions can yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve multi-step processes that ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to enhance efficiency. For example, the use of transition-metal catalysts such as ruthenium or copper can facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-1-propyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-propyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect the compound’s lipophilicity and its ability to interact with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-propyl-1H-pyrazol-5-one

InChI

InChI=1S/C6H10N2O/c1-2-4-8-5-3-6(9)7-8/h3,5H,2,4H2,1H3,(H,7,9)

InChI Key

RERVBTFJKXKUPC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=O)N1

Origin of Product

United States

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